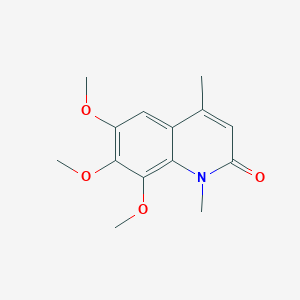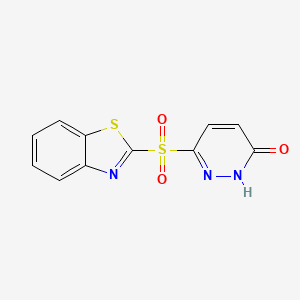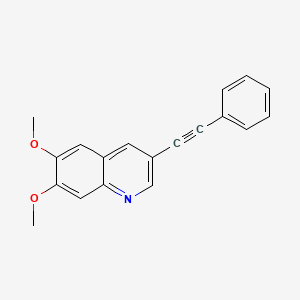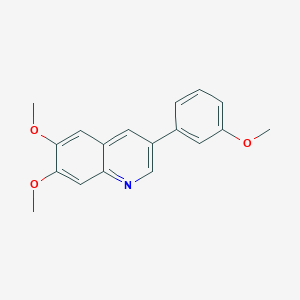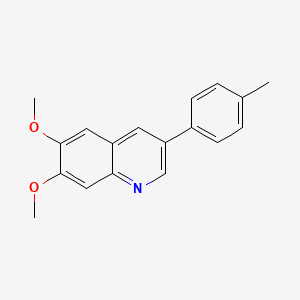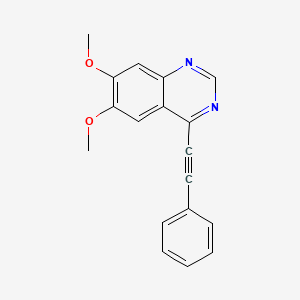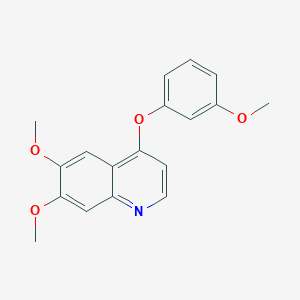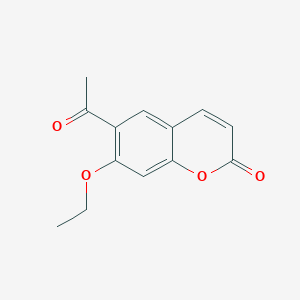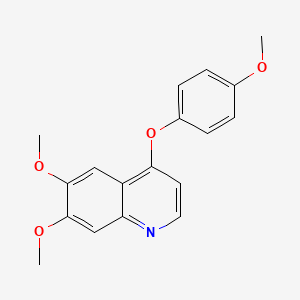
6,7-Dimethoxy-3-thiophen-2-yl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-thiophen-2-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing heterocycle. The combination of these two structures imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen: 6,7-Dimethoxy-3-thiophen-2-yl-chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolin-Derivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden oft verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin- und Thiophenderivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-thiophen-2-yl-chinolin hat Anwendungen in mehreren Bereichen der wissenschaftlichen Forschung gefunden:
5. Wirkmechanismus
Der Wirkmechanismus von 6,7-Dimethoxy-3-thiophen-2-yl-chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme, Rezeptoren und andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt.
Beteiligte Pfade: Sie kann Signalwege, Genexpression und andere zelluläre Prozesse beeinflussen und trägt so zu ihrem therapeutischen Potenzial bei.
Ähnliche Verbindungen:
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisochinolin: Diese Verbindung weist strukturelle Ähnlichkeiten auf, unterscheidet sich jedoch im Sättigungsgrad des Chinolinrings.
Thiophen-basierte Analoga: Diese Verbindungen enthalten die Thiophen-Einheit und zeigen verschiedene biologische Aktivitäten.
Einzigartigkeit: 6,7-Dimethoxy-3-thiophen-2-yl-chinolin zeichnet sich durch seine spezifische Kombination aus Chinolin- und Thiophenringen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleiht.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline: This compound shares structural similarities but differs in the degree of saturation of the quinoline ring.
Thiophene-based analogs: These compounds contain the thiophene moiety and exhibit various biological activities.
Uniqueness: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline stands out due to its specific combination of the quinoline and thiophene rings, which imparts unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H13NO2S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-13-7-10-6-11(15-4-3-5-19-15)9-16-12(10)8-14(13)18-2/h3-9H,1-2H3 |
InChI-Schlüssel |
DWCZKFGISHBMCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


